(1,3-Dimethyl-6-indazolyl)methanamine, also known as 1,3-dimethyl-1H-indazol-6-amine, is a chemical compound that belongs to the indazole class. This compound features a methyl group at the 1 and 3 positions and an amino group at the 6 position of the indazole ring. The molecular formula for this compound is C9H11N3, and it has garnered interest in various scientific fields due to its potential biological activities and applications.
(1,3-Dimethyl-6-indazolyl)methanamine is classified as an aromatic amine due to the presence of an amino group attached to an aromatic indazole structure. It is also categorized under heterocyclic compounds, which are compounds that contain a ring structure composed of at least one atom that is not carbon.
The synthesis of (1,3-Dimethyl-6-indazolyl)methanamine involves a two-step process:
The synthesis requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of reactions and verify the structure of synthesized compounds.
(1,3-Dimethyl-6-indazolyl)methanamine can participate in various chemical reactions typical for amines and heterocycles:
The reactivity of (1,3-Dimethyl-6-indazolyl)methanamine can be influenced by factors such as solvent choice, temperature, and concentration of reactants. Mechanistic studies often utilize spectroscopic methods for real-time monitoring.
The mechanism by which (1,3-Dimethyl-6-indazolyl)methanamine exerts its biological effects involves interactions at the molecular level with specific biological targets:
Research indicates that (1,3-Dimethyl-6-indazolyl)methanamine may influence pathways related to cell proliferation and apoptosis, making it a candidate for further pharmacological studies .
(1,3-Dimethyl-6-indazolyl)methanamine has potential applications in various scientific fields:
The ongoing research into this compound highlights its significance in medicinal chemistry and its potential therapeutic benefits.
Regioselective alkylation of the indazole scaffold presents a fundamental synthetic challenge due to the ambident nucleophilic character of the two nitrogen atoms (N1 and N2). Achieving selective N1-methylation is critical for synthesizing (1,3-Dimethyl-6-indazolyl)methanamine, as N2-alkylated isomers exhibit divergent biological profiles and physicochemical properties. Contemporary approaches exploit steric and electronic modulation through protective group strategies and optimized reaction conditions.
The dimethyl carbonate-mediated N-methylation of 6-nitro-1H-indazole under phase-transfer conditions (triethylene diamine/DMF, 353 K) yields predominantly the N1-methylated isomer (70-75%) after chromatographic separation from the minor N2-isomer (15-20%) [1] [3]. This selectivity arises from the kinetic preference for alkylation at the less sterically encumbered N1 position. Alternative protocols employing methyl iodide in the presence of cesium carbonate in DMF demonstrate improved N1-selectivity (>8:1 ratio) but require strict temperature control (273-278 K) to suppress dialkylation [4] [6]. Computational studies indicate that N1-alkylation benefits from a lower activation barrier (ΔΔG‡ = 2.3 kcal/mol) compared to N2-alkylation, rationalizing the observed kinetic preference [8].
Table 1: Regioselectivity in Indazole N-Methylation
Alkylating Agent | Base | Solvent | Temp (K) | N1:N2 Ratio | Yield (%) |
---|---|---|---|---|---|
Dimethyl carbonate | Triethylene diamine | DMF | 353 | 3.5:1 | 70-75 |
Methyl iodide | Cs₂CO₃ | DMF | 278 | 8:1 | 82 |
Dimethyl sulfate | K₂CO₃ | Acetonitrile | 323 | 5:1 | 68 |
Post-alkylation, the 6-nitro functionality serves as a precursor for the critical aminomethyl side chain. Introduction of the methanamine moiety typically proceeds via reductive amination or nucleophilic substitution of 6-formyl-1,3-dimethylindazole, though direct functionalization of the 6-amino derivative offers superior regiocontrol [1] [6].
Conversion of the nitro group to the primary amine represents a pivotal transformation en route to (1,3-Dimethyl-6-indazolyl)methanamine. Palladium-catalyzed hydrogenation emerges as the method of choice, balancing efficiency with functional group tolerance. Pd/C (5-10% loading) in ethanol under hydrogen atmosphere (1-3 atm) achieves quantitative reduction of 1,3-dimethyl-6-nitroindazole within 2-4 hours at ambient temperature, affording the 6-amino intermediate in >92% isolated yield after extractive workup [1] [4]. This methodology exhibits exceptional chemoselectivity, preserving the labile N-methyl groups and avoiding over-reduction.
Catalyst selection profoundly influences reaction efficiency and impurity profiles. Comparative studies indicate that Pearlman's catalyst (Pd(OH)₂/C) suppresses dehalogenation when reducing halogen-substituted precursors, whereas Lindlar catalyst (Pd/CaCO₃) minimizes competing indazole ring hydrogenation [4]. Transfer hydrogenation alternatives utilizing ammonium formate/Pd/C in refluxing methanol achieve comparable yields (88-90%) but generate fewer colloidal palladium byproducts. Crucially, catalytic poisoning by indazole coordination necessitates rigorous exclusion of oxygen and precise pH control (pH 6-7) to maintain catalyst activity [10].
Table 2: Palladium-Catalyzed Reduction of 1,3-Dimethyl-6-nitroindazole
Catalyst System | Reductant | Solvent | Time (h) | Yield (%) | Major Impurity (%) |
---|---|---|---|---|---|
10% Pd/C (wet) | H₂ (1 atm) | Ethanol | 2 | 92 | <1% Dehalogenation |
Pd(OH)₂/C (20%) | H₂ (3 atm) | THF/EtOAc | 3 | 94 | <0.5% Ring saturation |
Pd/C (5%) | HCO₂NH₄ (5 eq) | Methanol | 4 | 89 | 3% Formamide byproduct |
Post-reduction, the 6-aminoindazole intermediate undergoes Mannich reaction or reductive amination with formaldehyde to install the methanamine functionality. Recent advances demonstrate single-pot tandem reduction-amination sequences employing formaldehyde solutions under transfer hydrogenation conditions, streamlining the synthetic route [4].
Chromatographic resolution of N1- and N2-methylated regioisomers remains indispensable due to the pharmacological equivalence of neither isomer and the challenges in achieving absolute regiocontrol during alkylation. Normal-phase chromatography on silica gel (ethyl acetate/hexanes, 3:7) provides baseline separation of N1- and N2-methylated 6-aminoindazoles, with the N1-isomer consistently eluting first (Rf = 0.35 vs. 0.28 for N2-isomer) owing to its reduced polarity [2] [6]. This polarity difference arises from the hydrogen-bonding capacity of the N2-H moiety in the minor isomer, extensively characterized via single-crystal X-ray diffraction showing intermolecular N-H···N hydrogen bonds in the solid state [2].
Advanced separation protocols employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution when chiral centers exist in the methanamine side chain. Reverse-phase HPLC (C18 column; acetonitrile/water with 0.1% trifluoroacetic acid) achieves >99% isomeric purity using gradient elution (15-45% acetonitrile over 20 min), with the N1-isomer exhibiting a shorter retention time (9.2 min) versus the N2-isomer (12.7 min) [6]. Crystallographic analysis confirms the planarity difference between isomers: the N1-methylated compound adopts a nearly coplanar conformation (dihedral angle 0.82° between rings), whereas N2-methylation introduces slight puckering (dihedral angle 5.3°), explaining chromatographic behaviors [2].
Table 3: Chromatographic Properties of Indazole Regioisomers
Isomer | Stationary Phase | Mobile Phase | Retention Factor/Time | Relative Polarity |
---|---|---|---|---|
1,3-Dimethyl-6-amino (N1) | Silica gel | EtOAc/Hexanes (3:7) | Rf = 0.35 | Lower |
1,3-Dimethyl-6-amino (N2) | Silica gel | EtOAc/Hexanes (3:7) | Rf = 0.28 | Higher |
(1,3-Dimethyl-6-indazolyl)methanamine (N1) | C18 HPLC | CH₃CN/H₂O (0.1% TFA) | tᴿ = 9.2 min | Lower |
(1,3-Dimethyl-6-indazolyl)methanamine (N2) | C18 HPLC | CH₃CN/H₂O (0.1% TFA) | tᴿ = 12.7 min | Higher |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9